3-(Trifluoromethyl)quinolin-5-amine
Description
3-(Trifluoromethyl)quinolin-5-amine is a fluorinated quinoline derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position and an amine (-NH₂) group at the 5-position of the quinoline scaffold.
Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethyl)quinolin-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)6-4-7-8(14)2-1-3-9(7)15-5-6/h1-5H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMXQQDABAFPMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(C=NC2=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- The position of the -CF₃ group critically influences electronic properties and binding affinity. For example, this compound shows stronger kinase inhibition than its 2-CF₃ analog due to better steric compatibility with active sites .
- 8-CF₃ analogs exhibit reduced solubility compared to 3-CF₃ derivatives, limiting their bioavailability .
Functionalized Derivatives
Substituted Amine Derivatives
- N-[(3-Nitrobenzyl)-7-(trifluoromethyl)quinolin-5-amine (CAS N/A): Modified with a 4-methylpiperazine and nitrobenzyl group. Acts as a CMET/HGF inhibitor (IC₅₀ = 12 nM) by binding to the kinase domain, as evidenced by X-ray crystallography (PDB: 4GG5) . Higher potency than the parent compound due to additional hydrophobic interactions.
- (R)-5,6-Dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine: A fused imidazoquinoline derivative. Shows dopaminergic (D2) and serotonergic (5HT1A) activity in vivo, despite low in vitro binding affinity. Metabolites like (R)-6 contribute to its efficacy .
Sulfonamide and Carbamoyl Derivatives
- N-(quinolin-5-ylcarbamoyl)-3-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzenesulfonamide: Synthesized via sulfonylation of this compound. Inhibits NLRP3 inflammasome activation (IC₅₀ = 0.8 μM), making it a candidate for treating inflammatory disorders .
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